2-({(3-Chloro-2-hydroxypropyl)[(pyridin-2-yl)methyl]amino}methyl)phenol
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Overview
Description
2-({(3-Chloro-2-hydroxypropyl)[(pyridin-2-yl)methyl]amino}methyl)phenol is a complex organic compound that features a phenol group, a pyridine ring, and a chlorinated hydroxypropyl group
Preparation Methods
The synthesis of 2-({(3-Chloro-2-hydroxypropyl)[(pyridin-2-yl)methyl]amino}methyl)phenol typically involves multiple steps. One common synthetic route includes the reaction of 2-hydroxybenzaldehyde with 2-chloromethylpyridine in the presence of a base to form an intermediate Schiff base. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the desired compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
2-({(3-Chloro-2-hydroxypropyl)[(pyridin-2-yl)methyl]amino}methyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: The chlorinated hydroxypropyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or imines.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include quinones, alcohols, amines, and various substituted derivatives.
Scientific Research Applications
2-({(3-Chloro-2-hydroxypropyl)[(pyridin-2-yl)methyl]amino}methyl)phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-({(3-Chloro-2-hydroxypropyl)[(pyridin-2-yl)methyl]amino}methyl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions with aromatic residues in proteins. The chlorinated hydroxypropyl group can undergo nucleophilic substitution reactions with biological nucleophiles, leading to the formation of covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, resulting in various biological effects.
Comparison with Similar Compounds
2-({(3-Chloro-2-hydroxypropyl)[(pyridin-2-yl)methyl]amino}methyl)phenol can be compared with similar compounds, such as:
2-({(3-Chloro-2-hydroxypropyl)[(pyridin-3-yl)methyl]amino}methyl)phenol: This compound has a similar structure but with the pyridine ring attached at a different position, which can affect its chemical and biological properties.
2-({(3-Chloro-2-hydroxypropyl)[(pyridin-4-yl)methyl]amino}methyl)phenol:
2-({(3-Chloro-2-hydroxypropyl)[(quinolin-2-yl)methyl]amino}methyl)phenol: This compound features a quinoline ring instead of a pyridine ring, which can enhance its biological activity and binding affinity to certain targets.
Properties
CAS No. |
287183-56-6 |
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Molecular Formula |
C16H19ClN2O2 |
Molecular Weight |
306.79 g/mol |
IUPAC Name |
2-[[(3-chloro-2-hydroxypropyl)-(pyridin-2-ylmethyl)amino]methyl]phenol |
InChI |
InChI=1S/C16H19ClN2O2/c17-9-15(20)12-19(11-14-6-3-4-8-18-14)10-13-5-1-2-7-16(13)21/h1-8,15,20-21H,9-12H2 |
InChI Key |
GBRVIMWXFYSBIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN(CC2=CC=CC=N2)CC(CCl)O)O |
Origin of Product |
United States |
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